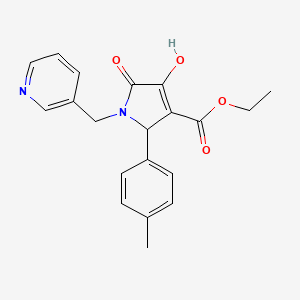
7-(alpha-2-Thiazolylaminobenzyl)-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol is a compound that features a thiazole ring and a quinolinol moiety. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the quinolinol moiety is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol typically involves the reaction of a thiazole derivative with a quinolinol derivative under specific conditions. One common method involves the condensation of 2-aminothiazole with 7-bromo-8-quinolinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and quinolinol rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinol derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
作用机制
The mechanism of action of 7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The quinolinol moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for drug development, particularly in the field of oncology.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.
Quinolinol Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents, share the quinolinol moiety.
Uniqueness
7-[alpha-(Thiazol-2-ylamino)benzyl]-8-quinolinol is unique due to the combination of the thiazole and quinolinol moieties, which may confer a distinct set of biological activities. This dual functionality can enhance its potential as a therapeutic agent, offering a broader range of interactions with biological targets compared to compounds with only one of these moieties.
属性
CAS 编号 |
73855-38-6 |
|---|---|
分子式 |
C19H15N3OS |
分子量 |
333.4 g/mol |
IUPAC 名称 |
7-[phenyl-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H15N3OS/c23-18-15(9-8-14-7-4-10-20-17(14)18)16(13-5-2-1-3-6-13)22-19-21-11-12-24-19/h1-12,16,23H,(H,21,22) |
InChI 键 |
NQYFDGQDVDDGGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzoxazol-2-yl)-N-[5-(2,3-dimethylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B12167560.png)
![1-(morpholinomethyl)benzo[cd]indol-2(1H)-one](/img/structure/B12167563.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12167571.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167572.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12167575.png)

![1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167592.png)

![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12167619.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12167621.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B12167625.png)

![N-benzyl-1-cyclopentyl-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167630.png)
